(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (3R)-3-Hydroxy-1-(phenylmethyl)-2,5-pyrrolidinedione is an intermediate in synthesizing Monocrotaline-d4, a labelled Monocrotaline which is a toxic pyrrolizidine alkaloid isolated from Crotalaria spp. It is used for inducing pulmonary diseases in rats.

Brand Name: Vulcanchem
CAS No.: 165657-63-6
VCID: VC20904667
InChI: InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1
SMILES: C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

CAS No.: 165657-63-6

Cat. No.: VC20904667

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione - 165657-63-6

Specification

CAS No. 165657-63-6
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Standard InChI InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1
Standard InChI Key VCPKAWKGCQTPCR-SECBINFHSA-N
Isomeric SMILES C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)O
SMILES C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O
Canonical SMILES C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O

Introduction

Chemical Structure and Properties

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a member of the hydroxylated pyrrolidine family, characterized by a five-membered pyrrolidine ring with carbonyl groups at positions 2 and 5, a hydroxyl group at position 3, and a benzyl substituent on the nitrogen atom. The specific (R)-stereochemistry at position 3 defines this particular isomer.

Structural Characteristics

The compound has the following chemical identifiers and properties:
Table 1: Chemical Identifiers and Basic Properties

PropertyValue
Chemical FormulaC11H11NO3
Molecular Weight205.21 g/mol
CAS Number165657-63-6
PubChem CID4189900
IUPAC Name(3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Synonyms(+)-N-benzyl-D-malimide, (R)-2-hydroxy-N-benzylsuccinimide, (R)-1-benzyl-3-hydroxypyrrole-2,5-dione, 3-hydroxy-1-(phenylmethyl)-2,5-pyrrolidinedione
The compound contains a stereogenic center at position 3, with the hydroxyl group in the (R) configuration, which distinguishes it from its enantiomer, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione .

Physicochemical Properties

Based on computational analysis, the compound exhibits the following physicochemical properties:
Table 2: Computed Physicochemical Properties

PropertyValueReference
XLogP3-AA0.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass205.07389321 Da
Topological Polar Surface AreaNot specified-
The relatively low XLogP3 value (0.1) suggests moderate hydrophilicity, which may contribute to its solubility profile and potential for biological activity. The presence of one hydrogen bond donor and three hydrogen bond acceptors indicates its capacity for interaction with biological targets through hydrogen bonding .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, with most methods utilizing D-malic acid as the starting material to establish the required stereochemistry.

Thermal Condensation Method

One of the most common methods for synthesizing (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione involves the direct thermal condensation of D-malic acid with benzylamine:
Procedure:

  • D-malic acid and benzylamine are mixed in a suitable solvent (typically xylene)

  • The mixture is heated to approximately 170°C

  • Water is eliminated during the reaction, facilitating ring closure

  • The product is purified by crystallization or column chromatography
    This method reportedly provides the product with high enantiopurity (98-99% ee) when performed under controlled conditions .

Improved Solvent-Free Synthesis

A more environmentally friendly approach involves a direct melting reaction between L-malic acid and benzylamine without using any solvent:
Procedure:

  • L-malic acid and benzylamine are mixed in the absence of solvent

  • The mixture is heated directly to induce condensation and cyclization

  • The crude product is purified by appropriate methods
    This improved method reduces solvent waste and potentially increases yield .

Biological Activities and Applications

Glycosidase Inhibition

CompoundIC50 (mM)
(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dioneNI (No Inhibition)
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dioneNI (No Inhibition)
(R)-1-benzyl-3-hydroxypyrrolidine4.6 ± 0.1
(S)-1-benzyl-3-hydroxypyrrolidine4.2 ± 0.3
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine2.97 ± 0.046
1-deoxynojirimycin (DNJ, reference compound)0.167 ± 0.016 (μM)
As shown in the table, the removal of the carbonyl groups at positions 2 and 5 significantly enhances the inhibitory activity against α-glucosidase .

Structure-Activity Relationships

Comparative studies of (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with structurally related compounds have provided insights into structure-activity relationships.

Comparison with Related Compounds

The following structural modifications have been observed to affect biological activity:

  • Carbonyl groups at positions 2 and 5:

    • Presence of carbonyl groups generally diminishes α-glucosidase inhibition activity

    • Reduction of these groups to create pyrrolidine derivatives significantly enhances activity

  • Hydroxylation pattern:

    • 3,4-dihydroxy derivatives show better inhibitory activity than monohydroxylated compounds

    • The relative stereochemistry of hydroxyl groups affects potency

  • N-benzyl substitution:

    • N-benzylated compounds typically exhibit different biological profiles compared to their non-benzylated counterparts

    • The benzyl group may contribute to binding interactions with enzyme active sites through π-π interactions

Molecular Docking Studies

Molecular docking studies with human α-glucosidase have revealed that compounds with carbonyl groups at positions 2 and 5 (like (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione) adopt a rotated pose (approximately 90°) inside the enzyme binding pocket compared to more active compounds. This rotational difference appears to result in the loss of critical hydrogen-bonding interactions with key amino acid residues, particularly Asp542, explaining their lack of inhibitory activity .

Analytical Characterization

Various analytical techniques have been employed to characterize (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione and confirm its structure and purity.

Optical Rotation

As a chiral compound, (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione exhibits optical activity. The specific rotation for this compound has been reported as:
[α]D = +20.6 (c 1.45, CHCl3) for the acetylated derivative
The positive rotation value is consistent with the (R)-configuration at the stereogenic center.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) using chiral columns has been employed to determine the enantiomeric purity of (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, with reported values of 98-100% enantiomeric excess when synthesized under optimal conditions .

Current Research and Future Perspectives

Current Applications in Synthetic Chemistry

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione serves as a valuable chiral building block in organic synthesis due to its defined stereochemistry and functionality. It can be transformed into various pyrrolidine derivatives through:

  • Reduction of the carbonyl groups

  • Functionalization of the hydroxyl group

  • Modification of the benzyl substituent
    These transformations allow access to libraries of structurally diverse compounds for biological screening .

Future Research Directions

Several promising research directions for (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione include:

  • Structural Modifications: Systematic modification of the core structure to develop more potent enzyme inhibitors

  • Target Expansion: Evaluation against a broader range of enzymes beyond glycosidases

  • Mechanistic Studies: Investigation of binding mechanisms with various biological targets

  • Synthetic Methodology: Development of more efficient, environmentally friendly synthetic routes

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